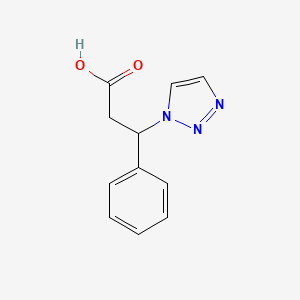
N-(2-cyano-3-methylbutan-2-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyano-3-methylbutan-2-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C15H18N6OS and its molecular weight is 330.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Heterocyclic Compounds
The compound serves as a precursor for synthesizing a variety of heterocyclic compounds incorporating the sulfamoyl moiety. These derivatives demonstrate significant antimicrobial properties due to their novel structural features. For instance, compounds synthesized from cyanoacetamide derivatives have shown promising results in in vitro antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Darwish, Atia, & Farag, 2014)[https://consensus.app/papers/synthesis-antimicrobial-evaluation-some-isoxazole-based-darwish/c166e8896cbb5713a913a61609d88b6b/?utm_source=chatgpt].
Antimicrobial Evaluation
Derivatives of this compound have been evaluated for their antimicrobial efficacy. The synthesis of new heterocyclic compounds incorporating the sulfamoyl moiety has shown promising antibacterial and antifungal activities, underscoring the potential use of these compounds in developing new antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014)[https://consensus.app/papers/synthesis-antimicrobial-evaluation-some-novel-thiazole-darwish/89b899173ec353de87475333f2a0ab52/?utm_source=chatgpt].
Anticancer Activity
Research into the synthesis of novel heterocyclic compounds derived from the core structure has also explored their potential anticancer activities. Specific derivatives have been tested against various cancer cell lines, indicating potential selective cytotoxic effects against certain types of cancer cells. This avenue of research is particularly promising for the development of new cancer therapies (Zyabrev, Demydchuk, Zhirnov, & Brovarets, 2022)[https://consensus.app/papers/synthesis-characterization-vitro-anticancer-evaluation-zyabrev/e802a4abbcba592a80726a1bdaccd687/?utm_source=chatgpt].
Virucidal Activity
Additionally, certain derivatives have been synthesized to assess their antiviral and virucidal activities. These compounds have shown potential in reducing viral replication, suggesting applications in the development of antiviral agents (Wujec, Plech, Siwek, Rajtar, & Polz-Dacewicz, 2011)[https://consensus.app/papers/synthesis-vitro-study-antiviral-virucidal-activity-novel-wujec/0b1d02a0813c5d19b214faa34dfc7bb2/?utm_source=chatgpt].
Biofuel Research
Interestingly, derivatives of this compound have also been investigated in the context of biofuel research, particularly regarding their combustion properties. This research contributes to the understanding of biofuels' combustion behavior, potentially informing the development of biofuels with optimized performance characteristics (Park et al., 2015)[https://consensus.app/papers/experimental-modeling-study-2methylbutanol-combustion-park/a9d286a0665e56cb9cae96e79408f09d/?utm_source=chatgpt].
作用機序
Target of Action
AKOS001147151, also known as ivonescimab , is a novel first-in-class anti-PD-1/VEGF bispecific antibody . Its primary targets are PD-1 and VEGF . PD-1 is a protein that plays a crucial role in suppressing the immune system, while VEGF is a signal protein that stimulates the formation of blood vessels .
Mode of Action
Ivonescimab is designed to simultaneously inhibit PD-1-mediated immunosuppression and block tumor angiogenesis in the tumor microenvironment . It binds strongly to human PD-1 and VEGF, either alone or simultaneously, effectively blocking interactions with their ligands and the downstream signaling effects .
Biochemical Pathways
The expression of PD-1 and VEGF are found to be frequently upregulated and co-expressed in solid tumors . Importantly, VEGF promotes tumor angiogenesis and suppresses antitumor immune response . By inhibiting these pathways, ivonescimab can potentially enhance the body’s immune response against tumors and inhibit tumor growth .
Result of Action
The result of ivonescimab’s action is an enhanced T cell activation and a statistically significant dose-dependent antitumor response . This is achieved through the simultaneous inhibition of PD-1-mediated immunosuppression and blockade of tumor angiogenesis .
Action Environment
The action of ivonescimab is influenced by the tumor microenvironment, which is characterized by the presence of various immune cells, signaling molecules, and blood vessels . The efficacy and stability of ivonescimab can be affected by factors such as the expression levels of PD-1 and VEGF in the tumor, the presence of other immune cells, and the overall state of the patient’s immune system .
特性
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6OS/c1-11(2)15(3,10-16)17-13(22)9-23-14-18-19-20-21(14)12-7-5-4-6-8-12/h4-8,11H,9H2,1-3H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFBWAMSFCKDRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=NN=NN1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2433156.png)




![8-((3,4-Dimethylphenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2433165.png)


![Methyl (E)-4-[4-(3-methylquinolin-8-yl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2433169.png)

![Ethyl 7-bromobenzo[d][1,3]dioxole-4-carboxylate](/img/structure/B2433171.png)
![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide](/img/structure/B2433174.png)

![4-benzoyl-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2433178.png)
